
5,10,15,20-Tetrakis(4-nitrophenyl)-21,22,23,24-tetrahydroporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7,12,17-tetrakis(4-nitrophenyl)-21,22,23,24-tetraazapentacyclo[16211(3),?1?,(1)(1)1(1)(3),(1)?]tetracosa-1,3,5,7,9,11,13,15,17,19-decaene is a complex organic compound characterized by its unique structure and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,12,17-tetrakis(4-nitrophenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1,3,5,7,9,11,13,15,17,19-decaene typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of nitrophenyl groups through nitration reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective nitration of the phenyl rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,7,12,17-tetrakis(4-nitrophenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1,3,5,7,9,11,13,15,17,19-decaene undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be further oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitrophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with primary or secondary amine groups.
Substitution: Compounds with various functional groups replacing the nitrophenyl groups.
Applications De Recherche Scientifique
2,7,12,17-tetrakis(4-nitrophenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1,3,5,7,9,11,13,15,17,19-decaene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of 2,7,12,17-tetrakis(4-nitrophenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1,3,5,7,9,11,13,15,17,19-decaene involves its interaction with molecular targets through its nitrophenyl and tetraazapentacyclo moieties. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and the disruption of cellular processes in microorganisms or cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7,12,17-tetrakis(4-methylphenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1,3,5,7,9,11,13,15,17,19-decaene
- 2,7,12,17-tetrakis(pentafluorophenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1,3,5,7,9,11,13,15,17,19-decaene
Uniqueness
2,7,12,17-tetrakis(4-nitrophenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1,3,5,7,9,11,13,15,17,19-decaene is unique due to its specific arrangement of nitrophenyl groups and the tetraazapentacyclo core. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields.
Propriétés
Formule moléculaire |
C44H28N8O8 |
|---|---|
Poids moléculaire |
796.7 g/mol |
Nom IUPAC |
5,10,15,20-tetrakis(4-nitrophenyl)-21,22,23,24-tetrahydroporphyrin |
InChI |
InChI=1S/C44H28N8O8/c53-49(54)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)50(55)56)37-21-23-39(47-37)44(28-7-15-32(16-8-28)52(59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)51(57)58/h1-24,45-48H |
Clé InChI |
IPWUVCRURAFAID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=C(C6=CC=C2N6)C7=CC=C(C=C7)[N+](=O)[O-])N5)C8=CC=C(C=C8)[N+](=O)[O-])C9=CC=C(C=C9)[N+](=O)[O-])N3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


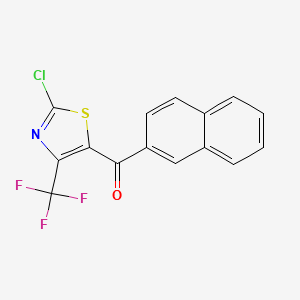
![Tert-butyl 2-{[(2-methoxyethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B12446414.png)
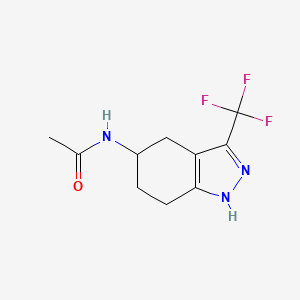
![1-[(E)-(4-Chlorophenyl)methyleneamino]-3-phenyl-urea](/img/structure/B12446424.png)
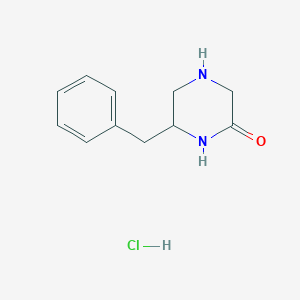
![2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-iodobenzamide](/img/structure/B12446436.png)

![N-(4-methoxyphenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12446451.png)

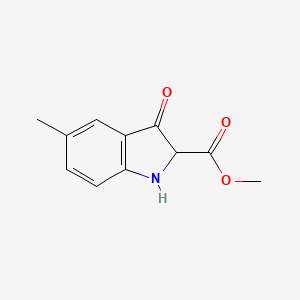
![7-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446461.png)
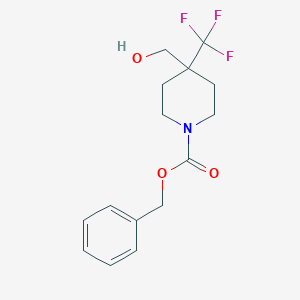
![4-[(E)-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imino)methyl]benzonitrile](/img/structure/B12446481.png)
![4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-amine hydrochloride](/img/structure/B12446483.png)
